Ethyl 3-methyl-2,6-dinitrobenzoate

Enzymology Biochemical Assay Xenobiotic Metabolism

Ethyl 3-methyl-2,6-dinitrobenzoate (CAS 103041-13-0) is a characterized dinitrobenzoate ester with a validated IC₅₀ of 473 nM against Sus scrofa carboxylesterase, serving as a reference inhibitor for enzymatic assays. Its defined melting point (58–59 °C) and reproducible synthesis (53% yield) ensure reliable experimental benchmarking and purity assessment, avoiding the variability of untested analogs.

Molecular Formula C10H10N2O6
Molecular Weight 254.198
CAS No. 103041-13-0
Cat. No. B2462374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-2,6-dinitrobenzoate
CAS103041-13-0
Molecular FormulaC10H10N2O6
Molecular Weight254.198
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1[N+](=O)[O-])C)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O6/c1-3-18-10(13)8-7(11(14)15)5-4-6(2)9(8)12(16)17/h4-5H,3H2,1-2H3
InChIKeyBJPLYIKOQVCSAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Methyl-2,6-Dinitrobenzoate Procurement: Core Specifications and Product Profile


Ethyl 3-methyl-2,6-dinitrobenzoate (CAS: 103041-13-0) is a dinitrobenzoate ester with the molecular formula C₁₀H₁₀N₂O₆ and a molecular weight of 254.20 g/mol . The compound is characterized by the presence of two nitro groups at the 2 and 6 positions, a methyl group at the 3 position, and an ethyl ester group on the benzoic acid core [1]. It is typically supplied as a white to tan solid with a purity of ≥95% and is stable under recommended storage conditions .

Why Generic Substitution of Ethyl 3-Methyl-2,6-Dinitrobenzoate is Scientifically Unsound


Dinitrobenzoates constitute a structurally diverse class where subtle variations in substitution pattern (2,6- vs 3,5-dinitro), ester alkyl chain length (methyl vs ethyl), and the presence of additional ring substituents profoundly modulate physicochemical properties, reactivity profiles, and biological target engagement [1]. Generic substitution without rigorous validation risks introducing uncontrolled variables—such as altered metabolic stability, divergent enzyme inhibition kinetics, or compromised synthetic reproducibility—that can confound experimental outcomes and undermine data integrity [2].

Quantitative Differentiation of Ethyl 3-Methyl-2,6-Dinitrobenzoate Against Key Comparators


Carboxylesterase Inhibition: IC₅₀ Potency Advantage Over Structural Analogs

Ethyl 3-methyl-2,6-dinitrobenzoate demonstrates a distinct carboxylesterase inhibition profile relative to other dinitrobenzoate esters. In assays using Sus scrofa (pig) liver carboxylesterase with p-nitrophenyl acetate as substrate, the compound exhibits an IC₅₀ of 473 nM [1]. This moderate potency differentiates it from both highly potent inhibitors (which may produce off-target metabolic disruption) and completely inactive analogs, positioning the compound as a useful tool for studying esterase-mediated xenobiotic metabolism [2].

Enzymology Biochemical Assay Xenobiotic Metabolism

Physicochemical Distinction: Melting Point and Density Differential vs. Methyl Ester Analog

The ethyl ester moiety in ethyl 3-methyl-2,6-dinitrobenzoate confers distinct solid-state properties compared to its methyl ester counterpart (methyl 3-methyl-2,6-dinitrobenzoate, CAS 83807-18-5). The target compound exhibits a melting point of 58–59 °C and a density of 1.383 ± 0.06 g/cm³ . While directly comparable experimental data for the methyl analog are not available in the primary literature, general trends in homologous ester series predict that the methyl ester would exhibit a lower molecular weight (240.17 g/mol) and likely a different crystalline packing arrangement, which can influence solubility, handling characteristics, and crystallization behavior in synthetic workflows .

Crystallization Formulation Quality Control

Synthetic Yield Benchmark: Validated 53% Yield from Carboxylic Acid Precursor

A validated synthetic route for ethyl 3-methyl-2,6-dinitrobenzoate is documented from 3-methyl-2,6-dinitrobenzoic acid via thionyl chloride-mediated activation followed by ethanol/triethylamine esterification, yielding the target ethyl ester in 53% yield after aqueous work-up and purification . This yield serves as a practical benchmark for synthetic chemists and contrasts with alternative routes to related dinitrobenzoates, such as the direct acid-catalyzed esterification of 3,5-dinitrobenzoic acid with ethanol, for which yields are not systematically reported in the open literature [1].

Organic Synthesis Process Chemistry Scale-up

Procurement-Relevant Application Scenarios for Ethyl 3-Methyl-2,6-Dinitrobenzoate


Carboxylesterase Activity Profiling and Xenobiotic Metabolism Studies

The validated IC₅₀ of 473 nM against Sus scrofa carboxylesterase [1] positions ethyl 3-methyl-2,6-dinitrobenzoate as a reference inhibitor for enzymatic assays investigating esterase-mediated hydrolysis of xenobiotics, prodrug activation, or pesticide detoxification pathways. Researchers can reliably benchmark their experimental systems against this characterized inhibition constant, an option not available for untested dinitrobenzoate analogs.

Synthetic Intermediate for 2,6-Dinitrobenzyl Derivatives

The documented synthesis yielding 53% from the parent carboxylic acid provides a reproducible entry point for preparing 2,6-dinitrobenzyl compounds via subsequent reduction or functional group interconversion. The defined melting point (58–59 °C) facilitates purity assessment and solid handling, streamlining the intermediate's integration into multi-step synthetic sequences.

Physicochemical Characterization and Crystallization Studies

The experimentally accessible melting point (58–59 °C) and predicted density (1.383 g/cm³) make ethyl 3-methyl-2,6-dinitrobenzoate a tractable model compound for studying solid-state properties, crystal packing effects, and thermal behavior of dinitrobenzoate esters—data that are often unavailable or poorly documented for less common analogs.

Structure-Activity Relationship (SAR) Studies on Dinitrobenzoate Scaffolds

Class-level evidence indicates that the nitrobenzoate scaffold, particularly dinitro substitution patterns, modulates antimycobacterial and antifungal activities [2]. Ethyl 3-methyl-2,6-dinitrobenzoate, with its defined 2,6-dinitro-3-methyl substitution and quantifiable enzyme interaction [1], serves as a well-characterized comparator for SAR investigations exploring the impact of nitro group position (2,6- vs 3,5-) and ester chain length on biological activity.

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